![molecular formula C5H5F3N2S B2927194 [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine CAS No. 2375268-21-4](/img/structure/B2927194.png)
[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .Molecular Structure Analysis
The molecular structure of TFMTA is characterized by the presence of a trifluoromethyl group (-CF3), a thiazole ring, and a methanamine group. The trifluoromethyl group is a key functional group that contributes to the unique properties of the molecule .Chemical Reactions Analysis
Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . The trifluoromethyl group (-CF3) is a key pharmacophore in many FDA-approved drugs . The detailed chemistry of these drugs, including their syntheses and uses for various diseases and disorders, has been covered in the literature .Physical And Chemical Properties Analysis
TFMTA is a liquid at room temperature . It has a molecular weight of 182.16. The compound is stored at a temperature of -10 degrees Celsius .科学的研究の応用
Chemical Reactivity and Modifications
An interesting study on the labilization of the trifluoromethyl group in thiazole derivatives highlights the chemical reactivity of compounds similar to [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine. The research demonstrated that N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea underwent facile substitution reactions under mild conditions, leading to the formation of methyl ester or trimethylorthothio ester derivatives, showcasing the compound's potential for chemical modifications (SouthMichael, 1991).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine analogs were synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Mbugua et al., 2020).
Synthesis and Characterization of Derivatives
The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases the adaptability of [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine derivatives in forming structurally diverse compounds. This work highlighted the efficient synthetic routes and detailed characterization of the newly formed compound, underlining its potential for further chemical exploration (Shimoga et al., 2018).
Potential COVID-19 Drug Candidates
A study on the synthesis of novel compounds based on diazinyl-thiazol-imine moieties, which are structurally related to [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine, demonstrated their potential as COVID-19 therapeutic agents. The synthesized compounds showed promising results in molecular docking studies, suggesting their ability to bind effectively to COVID-19 related proteins, highlighting the importance of such structures in drug development against emerging diseases (Abu-Melha et al., 2022).
Antimicrobial Applications
Novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, synthesized from [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine analogs, exhibited good antibacterial and antifungal activities. This indicates the compound's potential utility in developing new antimicrobial agents, which is critical given the rising antibiotic resistance (Barot et al., 2017).
Safety and Hazards
特性
IUPAC Name |
[5-(trifluoromethyl)-1,2-thiazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWGQCBWPYLNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



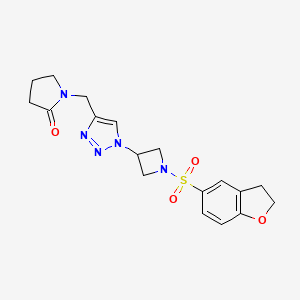
![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
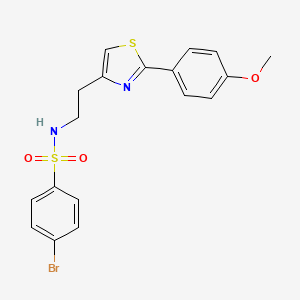

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)
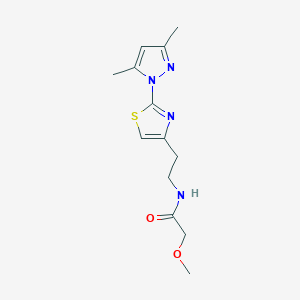
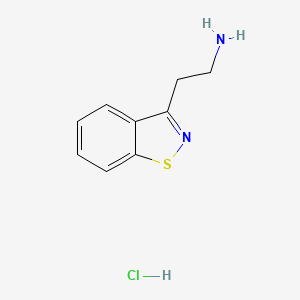
![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)
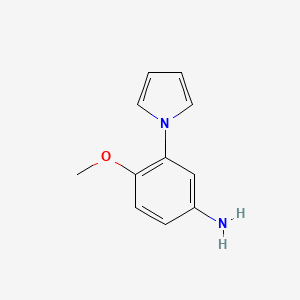
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)